Tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate
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Overview
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . Amino compounds contain an amino group (-NH2), which can participate in various chemical reactions . Oxanes are a class of organic compounds containing an oxygen atom in a six-membered ring structure .
Molecular Structure Analysis
The molecular structure of a compound can be determined through various methods, including X-ray diffraction studies . The specific structure would depend on the arrangement of the tert-butyl, amino, and oxane groups within the molecule .Chemical Reactions Analysis
Tert-butyl compounds, due to their bulky nature, often show unique reactivity. They can participate in various reactions, including substitutions and eliminations . Amino groups are basic and can participate in acid-base reactions, nucleophilic substitutions, and more .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined through experimental methods . These properties depend on the molecular structure and the functional groups present in the compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-11(2,3)17-10(16)14(15)8-12(4,5)18-13(6,7)9-14/h8-9,15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLOYTDTQFKWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)(C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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